4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Scientific Research Applications
Antibacterial Properties
The compound exhibits antibacterial effects against various bacterial strains. Preliminary bioassays have demonstrated its broad-spectrum activity against bacteria such as Staphylococcus epidermidis, Staphylococcus aureus, and Bacillus cereus. These findings suggest that it could serve as a lead compound for drug discovery in the field of antibacterial agents .
Drug Design and Optimization
The 4-hydroxy-1,2,3-triazole scaffold, which is present in this compound, has gained attention in medicinal chemistry. It is considered versatile and useful for drug design. Researchers often explore bioisosterism and scaffold hopping using this scaffold to optimize lead compounds. Its physicochemical properties make it an intriguing system for drug development .
HIV Inhibition
(E)-4-(1-(Substitutedbenzyl)-4-methoxy-1H-indol-3-yl)-2-hydroxy-4-oxobut-2-enoic acid derivatives, structurally related to our compound, have been investigated as HIV inhibitors (specifically, integrase strand-transfer inhibitors). These derivatives were studied using induced-fit docking (IFD) methods, highlighting their potential in combating HIV .
Mechanism of Action
Target of Action
The compound, also known as “4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one” or “HMS3465G20”, is a derivative of Ranolazine . Ranolazine is an antianginal medication that primarily targets the late sodium current in the heart . By inhibiting this current, it minimizes calcium overload in ischemic cardiomyocytes .
Mode of Action
The compound interacts with its target, the late sodium current, by inhibiting it . This inhibition reduces the influx of sodium ions into the cell, which in turn decreases the intracellular calcium concentration via the sodium-calcium exchanger . The reduction in calcium overload in ischemic cardiomyocytes helps to alleviate the symptoms of angina .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sodium and calcium ion exchange in cardiomyocytes . By inhibiting the late sodium current, the compound reduces the driving force for the sodium-calcium exchanger, leading to a decrease in intracellular calcium concentration . This can help to prevent the detrimental effects of calcium overload in the heart, such as contractile dysfunction, energy waste, and arrhythmias .
Pharmacokinetics
The pharmacokinetic properties of this compound are likely to be similar to those of Ranolazine, given their structural similarity . Ranolazine is rapidly and extensively metabolized in the liver and intestine, with less than 5% excreted unchanged in urine and feces . The apparent terminal half-life of Ranolazine is 7 hours . The pharmacokinetics of the (+) R- and (-) S-enantiomers of Ranolazine are similar in healthy volunteers .
Result of Action
The primary result of the compound’s action is the reduction of calcium overload in ischemic cardiomyocytes . This can lead to an improvement in the symptoms of angina, including chest pain and discomfort . Additionally, by favoring glucose utilization over fatty acid oxidation, the compound may help to ameliorate the “energy starvation” of the failing heart .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its absorption, distribution, metabolism, and excretion . Furthermore, individual patient factors such as age, sex, renal and hepatic function, and genetic polymorphisms can also influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
4-[1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4/c1-33-22-11-13-23(14-12-22)34-18-21(31)17-30-25-10-6-5-9-24(25)28-27(30)19-15-26(32)29(16-19)20-7-3-2-4-8-20/h2-14,19,21,31H,15-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYKJZGZHFSWPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.